2beta-[(R)-1-Iodobutyl]tetrahydrofuran
Description
2β-[(R)-1-Iodobutyl]tetrahydrofuran is a tetrahydrofuran (THF) lignan derivative characterized by a stereospecific iodobutyl substituent at the 2β-position of the THF ring. This compound has been isolated from plant sources, such as Aristolochia heterotropoides, through chromatographic separation and spectroscopic analysis (e.g., 1D/2D-NMR) . The (R)-configuration of the iodobutyl group introduces steric and electronic effects that distinguish it from simpler THF derivatives.
Properties
CAS No. |
651057-14-6 |
|---|---|
Molecular Formula |
C8H15IO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
(2R)-2-[(1R)-1-iodobutyl]oxolane |
InChI |
InChI=1S/C8H15IO/c1-2-4-7(9)8-5-3-6-10-8/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
SIYWRERHWOGRDG-HTQZYQBOSA-N |
Isomeric SMILES |
CCC[C@H]([C@H]1CCCO1)I |
Canonical SMILES |
CCCC(C1CCCO1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2beta-[®-1-Iodobutyl]tetrahydrofuran typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of tetrahydrofuran with an iodobutyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2beta-[®-1-Iodobutyl]tetrahydrofuran may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2beta-[®-1-Iodobutyl]tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrahydrofuran-2-carboxylic acid, while substitution with an amine could produce an amino-tetrahydrofuran derivative .
Scientific Research Applications
2beta-[®-1-Iodobutyl]tetrahydrofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used to study the effects of halogenated tetrahydrofurans on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2beta-[®-1-Iodobutyl]tetrahydrofuran involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for certain proteins or enzymes. Additionally, the tetrahydrofuran ring can interact with hydrophobic pockets in target molecules, enhancing its biological activity .
Comparison with Similar Compounds
Structural Analogues in the Tetrahydrofuran Lignan Family
Key Compounds :
- Compound 1: A novel tetrahydrofuran lignan isolated from A. heterotropoides (structure unspecified but likely with non-iodinated substituents) .
- Compounds 2 and 3: Known tetrahydrofuran lignans from the same source, differing in substituent type and position .
Comparison :
However, this substitution may reduce solubility in polar solvents relative to hydroxyl-bearing analogs .
Comparison with Simple THF Derivatives
Key Compounds :
Physical and Electronic Properties :
The iodobutyl group in 2β-[(R)-1-Iodobutyl]THF may quench electronic excitations observed in THF and its hydroxylated derivatives, as heavy atoms like iodine promote spin-orbit coupling and intersystem crossing .
Comparison with Ferulic Acid-Derived THF Compounds
Key Compound : 8,8’(Tetrahydrofuran)/5,5’-Dehydrotriferulic Acid
A trimer of ferulic acid containing a THF ring, identified in corn bran hydrolysates (observed m/z 578) .
Structural and Functional Contrasts :
Unlike dehydrotriferulic acid, 2β-[(R)-1-Iodobutyl]THF lacks conjugated aromatic systems, limiting its UV absorption properties but possibly enhancing stability under acidic conditions .
Biological Activity
2beta-[(R)-1-Iodobutyl]tetrahydrofuran (CAS No. 651057-14-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
2beta-[(R)-1-Iodobutyl]tetrahydrofuran is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H15I |
| Molecular Weight | 206.11 g/mol |
| IUPAC Name | 2-(1-Iodobutyl)tetrahydrofuran |
The biological activity of 2beta-[(R)-1-Iodobutyl]tetrahydrofuran is primarily attributed to its ability to interact with various biochemical pathways. The iodine atom in the structure may facilitate interactions with enzymes or receptors, potentially leading to inhibition or activation of specific biological processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, blocking substrate access and altering metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways involved in cellular responses.
Biological Activity
Research indicates that 2beta-[(R)-1-Iodobutyl]tetrahydrofuran exhibits several biological activities, including antimicrobial and antiviral properties.
Antimicrobial Activity
A study investigating the antimicrobial effects of various tetrahydrofuran derivatives highlighted that compounds similar to 2beta-[(R)-1-Iodobutyl]tetrahydrofuran showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound has also been studied for its potential antiviral properties. In a series of experiments focused on HIV protease inhibitors, modifications of tetrahydrofuran derivatives demonstrated enhanced binding affinity and inhibitory potency against HIV-1 protease .
Case Studies
-
Study on Antimicrobial Properties :
- Objective : To evaluate the effectiveness of tetrahydrofuran derivatives against common pathogens.
- Findings : Compounds structurally similar to 2beta-[(R)-1-Iodobutyl]tetrahydrofuran displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.
- HIV Protease Inhibition Study :
Comparative Analysis with Similar Compounds
To understand the unique properties of 2beta-[(R)-1-Iodobutyl]tetrahydrofuran, a comparison with similar compounds was conducted:
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| 2beta-[(R)-1-Iodobutyl]THF | 50 | HIV Protease Inhibition |
| Tetrahydrofuran Derivative A | 100 | Antimicrobial Activity |
| Tetrahydrofuran Derivative B | 75 | Enzyme Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
